2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C9H14N4O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-isopropyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is 226.10659032 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
CBKinase1_011632, also known as CBKinase1_024032 or N-isopropyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .
Mode of Action
The compound interacts with its targets, the kinases, by occupying the ATP-bound pocket of the kinase . This interaction inhibits the kinase’s ability to phosphorylate other proteins, thereby disrupting the signal transduction pathways that the kinase is involved in .
Biochemical Pathways
The inhibition of kinases by CBKinase1_011632 affects various biochemical pathways. The exact pathways affected would depend on the specific kinases that the compound targets. Generally, kinase inhibitors can impact cell growth, proliferation, survival, and metabolism pathways .
Result of Action
The result of CBKinase1_011632’s action is the inhibition of the activity of its target kinases. This inhibition disrupts the normal functioning of the biochemical pathways that the kinases are involved in, potentially leading to the death of cancer cells or the halting of disease progression .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules, which play a crucial role in its function
Cellular Effects
CBKinase1_011632 has been shown to have significant effects on various types of cells and cellular processes It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of CBKinase1_011632 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of CBKinase1_011632 vary with different dosages in animal models
Metabolic Pathways
CBKinase1_011632 is involved in certain metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of CBKinase1_011632 within cells and tissues involve certain transporters or binding proteins It may also have effects on its localization or accumulation
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-6(2)10-9(14)5-12-7(3)4-8(11-12)13(15)16/h4,6H,5H2,1-3H3,(H,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHSWYUTMDLQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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